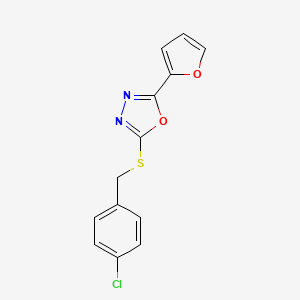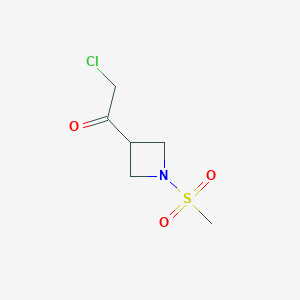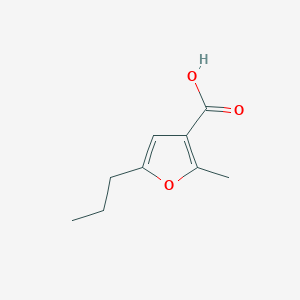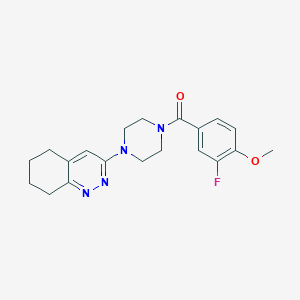
3-(4-fluorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19FN4O2S and its molecular weight is 458.51. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antifungal Activity
One study focused on the synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives. These compounds, including variations with the quinazolinone structure, were found to possess good antifungal activities against a range of fungi, indicating their potential as antifungal agents. The study also explored the mechanism of action of these compounds, finding significant inhibitory effects on fungal growth, suggesting potential applications in agricultural or pharmaceutical antifungal products (Xu et al., 2007).
Antimicrobial and Antioxidant Activities
Another research effort synthesized and studied benzimidazole derivatives containing various heterocyclic rings, including the 1,2,4-oxadiazole, for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds demonstrated very good scavenging activities and notable antimicrobial effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as multifunctional agents for therapeutic applications (Menteşe et al., 2015).
Antimicrobial and Antitumor Properties
Further studies on novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety evaluated their antimicrobial activities, with some compounds exhibiting potent effects against specific bacterial strains and showing promising fungicidal activities. This research underscores the therapeutic potential of such compounds in treating microbial infections and possibly in antitumor applications (Yan et al., 2016).
Antiviral Activity
Research into quinolone derivatives featuring an 1,3,4-oxadiazole ring identified compounds with inhibitory activity against HIV-1 replication in cell culture. These findings suggest a foundation for developing new antiviral agents targeting HIV, with specific compounds demonstrating considerable antiviral activity without significant cytotoxicity (Parizadeh et al., 2018).
Anti-tubercular Agents
The 2,4-diaminoquinazoline class was extensively evaluated for its effectiveness as a lead candidate in tuberculosis drug discovery. Modifications to the quinazolinone core structure were found to significantly influence activity against Mycobacterium tuberculosis, contributing to the development of potential new treatments for tuberculosis (Odingo et al., 2014).
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2S/c1-16-5-4-6-18(13-16)23-28-22(32-29-23)15-33-25-27-21-8-3-2-7-20(21)24(31)30(25)14-17-9-11-19(26)12-10-17/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIHOKBYTDDTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2645449.png)
![[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2645451.png)
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2645452.png)
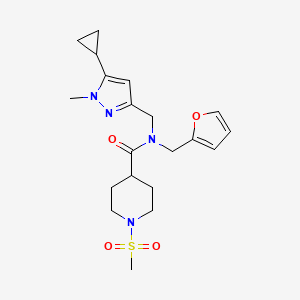
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide oxalate](/img/structure/B2645454.png)
![1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2645455.png)
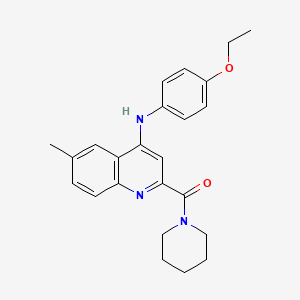
![8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2645457.png)

